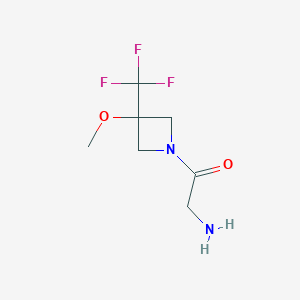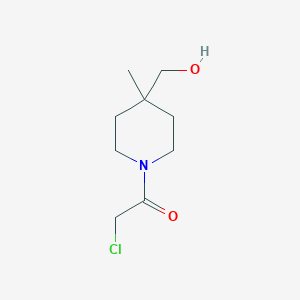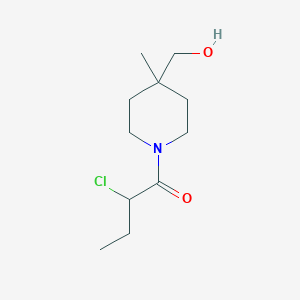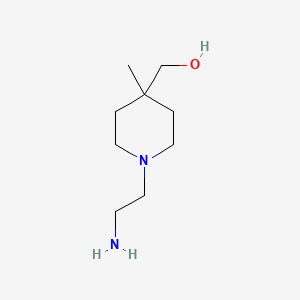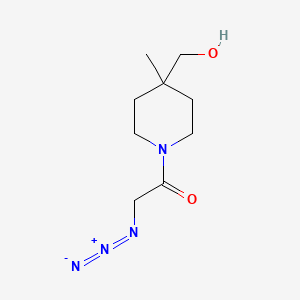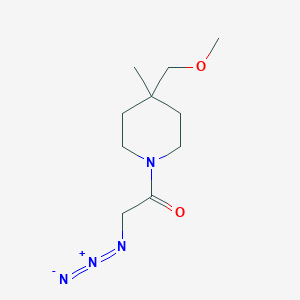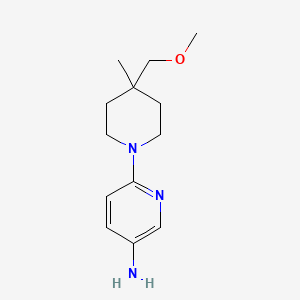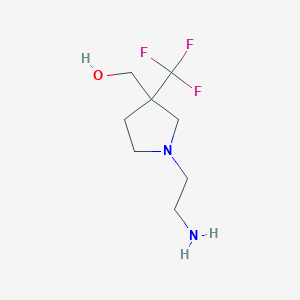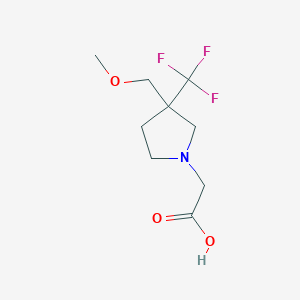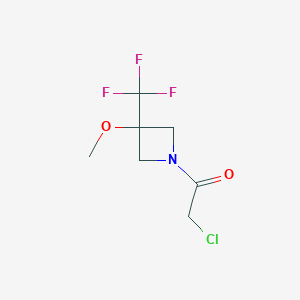
2-Chloro-1-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one
Descripción general
Descripción
2-Chloro-1-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C7H9ClF3NO2 and its molecular weight is 231.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Researchers have developed various methods for synthesizing azetidinone derivatives, including 2-Chloro-1-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one, highlighting their importance as intermediates in organic synthesis. These methods often involve the reaction of specific starting materials with chloroacetyl chloride or similar reagents under controlled conditions. The synthesized compounds are then characterized using techniques such as NMR, IR, and mass spectroscopy, providing insights into their structural properties and potential applications in further synthetic steps or as active pharmaceutical ingredients (Patel, Mistry, & Desai, 2008).
Antimicrobial Activity
One of the notable applications of azetidinone derivatives, including those related to the specified compound, is their evaluation as antimicrobial agents. Several studies have reported the synthesis of azetidinones and their subsequent screening for antibacterial and antifungal activities. These studies have shown that some azetidinone derivatives exhibit significant activity against a range of microbial pathogens, suggesting their potential as leads for the development of new antimicrobial drugs. The antimicrobial activity is usually assessed through in vitro assays against common bacteria and fungi, with some compounds showing promising results compared to standard antibiotics (Mohite & Bhaskar, 2011).
Application in Drug Synthesis
Azetidinone derivatives, including the compound , serve as valuable intermediates in the synthesis of a variety of biologically active molecules. Their reactivity and functional group compatibility make them suitable candidates for further transformations into more complex structures. This versatility is demonstrated in studies where azetidinones are used as building blocks for the preparation of compounds with potential pharmacological applications, such as anti-inflammatory, antitubercular, and anticancer agents. The synthesis routes often involve additional functionalization or ring expansion reactions, showcasing the chemical utility of azetidinone derivatives (Dao Thi et al., 2018).
Spectroscopic and Structural Analysis
Spectroscopic techniques play a crucial role in the characterization of azetidinone derivatives, providing detailed information about their molecular structure and electronic properties. Studies often employ NMR, IR, and mass spectrometry to elucidate the structural features of synthesized azetidinones, including their stereochemistry and functional group orientation. This information is essential for understanding the compound's reactivity and for guiding further synthetic modifications aimed at enhancing its pharmacological properties (Singh & Pheko, 2008).
Mecanismo De Acción
Target of Action
The primary target of 2-Chloro-1-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one is cysteine residues in proteins . This compound is a cysteine-reactive small-molecule fragment used for chemoproteomic and ligandability studies . It can interact with both traditionally druggable proteins and “undruggable,” or difficult-to-target, proteins .
Mode of Action
this compound interacts with its targets by forming a covalent bond with the cysteine residues in proteins . This interaction leads to changes in the protein’s function, which can have downstream effects on cellular processes .
Biochemical Pathways
Given its reactivity with cysteine residues, it can potentially affect a wide range of biochemical pathways involving proteins that contain these residues .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific proteins it targets. By covalently binding to cysteine residues, it can alter protein function and potentially lead to changes in cellular processes .
Análisis Bioquímico
Biochemical Properties
2-Chloro-1-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to be a cysteine-reactive small-molecule fragment, which makes it useful in chemoproteomic and ligandability studies . It can be used alone in fragment-based covalent ligand discovery or incorporated into bifunctional tools such as electrophilic PROTAC molecules for targeted protein degradation .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by interacting with specific proteins and enzymes, thereby affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s cysteine-reactive nature allows it to target traditionally druggable proteins as well as difficult-to-target proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with cysteine residues in proteins. This interaction leads to the formation of covalent bonds, which can result in enzyme inhibition or activation. The compound can also induce changes in gene expression by targeting specific proteins involved in transcriptional regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. It is essential to determine the optimal dosage to maximize its therapeutic potential while minimizing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s cysteine-reactive nature allows it to participate in metabolic reactions that involve the modification of cysteine residues in proteins .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation in specific cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. Its activity and function are influenced by its targeting signals and post-translational modifications, which direct it to particular compartments or organelles within the cell .
Propiedades
IUPAC Name |
2-chloro-1-[3-methoxy-3-(trifluoromethyl)azetidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClF3NO2/c1-14-6(7(9,10)11)3-12(4-6)5(13)2-8/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNAYULNFURMHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CN(C1)C(=O)CCl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


